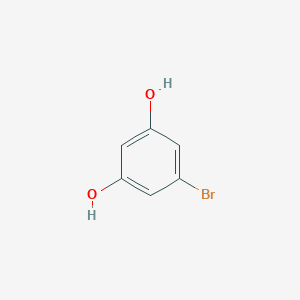

5-Bromobenzene-1,3-diol

描述

Overview of Halogenated Aromatic Compounds in Synthetic Chemistry and Materials Science

Halogenated aromatic compounds are organic molecules that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring. numberanalytics.com This class of compounds is of paramount importance in numerous scientific and industrial fields. numberanalytics.comscbt.com The introduction of a halogen atom into an aromatic structure can significantly alter its physical and chemical properties, including stability, reactivity, and biological activity. cymitquimica.com

In synthetic chemistry, halogenated aromatics are invaluable intermediates. numberanalytics.comscbt.com The carbon-halogen bond provides a reactive site for a wide array of chemical transformations, most notably in cross-coupling reactions, which have revolutionized the construction of complex molecules. researchgate.net These compounds serve as fundamental building blocks for the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals, and specialty materials. numberanalytics.com

In the realm of materials science, halogenated compounds are integral to the development of advanced materials. scbt.com Their incorporation into polymers and other materials can impart desirable properties such as flame retardancy, chemical resistance, and enhanced performance. scbt.com For instance, aryl halides are widely utilized as precursors for creating conjugated polymers, organic semiconductors, and materials for organic light-emitting diodes (OLEDs). researchgate.net

Significance of 1,3-Benzenediol (Resorcinol) Scaffolds in Molecular Design

The 1,3-benzenediol, or resorcinol (B1680541), scaffold is a key structural motif in molecular design, particularly within medicinal chemistry. wikipedia.orgresearchgate.net Resorcinol is a phenolic compound with the chemical formula C₆H₄(OH)₂. wikipedia.org The presence of two hydroxyl groups on the aromatic ring allows for diverse chemical modifications and interactions, making it a versatile platform for creating new molecules. wikipedia.orgnih.gov

The resorcinol moiety is found in a variety of natural and synthetic compounds with important biological activities. researchgate.net It is a common feature in a class of anticancer agents that target heat shock protein 90 (Hsp90), a protein crucial for the survival of cancer cells. wikipedia.orgresearchgate.net The resorcinol structure is also important for tyrosinase inhibitory activity, which is relevant for treating skin pigmentation disorders. nih.gov Furthermore, the ability of the hydroxyl groups to form hydrogen bonds is a key factor in the biological activity of many resorcinol-containing molecules. nih.gov

Research Context of 5-Bromobenzene-1,3-diol within Contemporary Chemical Synthesis

This compound, also known as 5-bromoresorcinol, is a halogenated derivative of resorcinol. cymitquimica.com This compound combines the key features of both a halogenated aromatic and a resorcinol scaffold, making it a subject of significant interest in modern chemical synthesis. The bromine atom enhances the reactivity of the aromatic ring and provides a handle for further chemical modifications, while the two hydroxyl groups offer sites for various reactions and interactions. cymitquimica.com

The presence of the bromine atom makes this compound a useful intermediate in organic synthesis. cymitquimica.com It can participate in electrophilic substitution reactions and can be used to synthesize other substituted phenol (B47542) derivatives, ketones, and esters. cymitquimica.com Its potential applications extend to the development of new pharmaceuticals and functional materials. cymitquimica.com

Physicochemical Properties of this compound

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂ | chemsrc.com |

| Molar Mass | 189.01 g/mol | |

| Appearance | White to almost white or yellowish solid/powder to crystal | cymitquimica.com |

| Melting Point | 90.0 to 95.0 °C | |

| Boiling Point | ~325-330°C; 140°C/0.3mmHg (lit.) | |

| Density | 1.844±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in water, alcohols, and ether | |

| pKa | 8.49±0.10 (Predicted) | |

| CAS Number | 106120-04-1 | chemsrc.com |

Synthesis and Reactivity

The synthesis of this compound can be achieved through methods such as the reaction of m-diphenol with bromine or the reaction with hydrogen bromide. The compound's reactivity is characterized by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing bromine atom on the aromatic ring. This substitution pattern influences its participation in various chemical reactions, making it a versatile building block. cymitquimica.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHHGFFTWSYNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339630 | |

| Record name | 5-bromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106120-04-1 | |

| Record name | 5-bromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromobenzene 1,3 Diol and Its Derivatives

Precursor-Based Synthesis Pathways of 5-Bromobenzene-1,3-diol

The preparation of this compound can be achieved through several key pathways starting from common aromatic precursors. These methods rely on controlled halogenation and derivatization of the benzene (B151609) ring.

Synthesis from Aromatic Precursors with Directed Bromination Strategies

A prevalent method for synthesizing this compound involves the demethylation of 1-bromo-3,5-dimethoxybenzene (B32327). sigmaaldrich.comchemicalbook.comsigmaaldrich.com This precursor, which can be prepared from 1,3-dimethoxybenzene, is treated with boron tribromide (BBr₃) to cleave the methyl ethers, yielding the target diol. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Research into the demethylation of 1-bromo-3,5-dimethoxybenzene has shown that the stoichiometry of the Lewis acid is critical; using 1.5 equivalents of BBr₃ can lead to a 59% yield of this compound, though overreaction is possible. beilstein-journals.org

Another directed strategy begins with 2,4-dihydroxybenzoic acid. orgsyn.org This precursor is first brominated to form 2,4-dihydroxy-5-bromobenzoic acid, which is then decarboxylated to yield 4-bromoresorcinol, an isomer of the target compound, highlighting the importance of precursor selection for achieving the desired substitution pattern. orgsyn.org

Preparation via Resorcinol (B1680541) Derivatization Techniques

Direct bromination of resorcinol (benzene-1,3-diol) presents a straightforward, yet challenging, route. The high activation of the ring by two hydroxyl groups can lead to a mixture of mono- and di-brominated isomers that are difficult to separate. To circumvent this, a common approach is to first protect the hydroxyl groups. Mono-protection of resorcinol, for example, allows for more controlled bromination using reagents like N-bromosuccinimide (NBS). nih.gov

An alternative derivatization technique involves starting with a protected form, such as 1-bromo-3,5-dimethoxybenzene, which is itself a derivative of resorcinol. As mentioned previously, its demethylation provides a reliable pathway to this compound. sigmaaldrich.combeilstein-journals.org This method avoids the regioselectivity issues associated with direct bromination of the highly reactive resorcinol.

| Method | Precursor | Key Reagents | Description |

| Demethylation | 1-Bromo-3,5-dimethoxybenzene | Boron tribromide (BBr₃) | A common and effective method where methyl ethers are cleaved to yield the diol. sigmaaldrich.combeilstein-journals.org |

| Direct Bromination | Resorcinol | Bromine (Br₂) | Can produce a mixture of isomers and over-brominated products, making purification difficult. |

| Bromination of Protected Resorcinol | Mono-O-benzylated resorcinol | N-Bromosuccinimide (NBS) | Protection of one hydroxyl group allows for more controlled bromination. nih.gov |

Novel Synthetic Approaches for Substituted this compound Systems

Modern synthetic chemistry offers advanced techniques for creating complex derivatives of this compound, particularly those incorporating stereocenters or intricate carbocyclic frameworks.

Electrochemical Cross-Electrophile Coupling in 1,3-Diol Synthesis

A novel and strategic method for forging C(sp³)–C(sp³) bonds in molecules with 1,3-diol motifs is electrochemical cross-electrophile coupling (eXEC). researchgate.netacs.orgnih.gov This technique has been successfully applied to 1,3-diol derivatives to create aliphatic and aryl cyclopropanes. acs.orgnih.gov The reaction is typically conducted in an undivided cell using non-sacrificial anodes, making it a scalable and efficient process. acs.orgacs.org This nickel-catalyzed intramolecular reaction provides a powerful tool for modifying substrates containing the 1,3-diol functionality, which could be applied to analogues of this compound to generate complex cyclic structures. researchgate.netoaes.cc

| Parameter | Description | Source |

| Reaction Type | Intramolecular Cross-Electrophile Coupling (XEC) | researchgate.net |

| Key Feature | Electrochemical; employs electricity as the reductant | acs.orgnih.gov |

| Anode | Non-sacrificial (e.g., graphite) | acs.org |

| Catalyst System | Typically Nickel-based | oaes.cc |

| Application | Synthesis of cyclopropanes from 1,3-diol derivatives | acs.orgresearchgate.net |

Horner–Wittig Reagent Applications for Chiral 1,3-Diol Motifs

For the stereocontrolled synthesis of chiral 1,3-diols, the Horner–Wittig reaction is a highly effective tool. rsc.orgresearchgate.net This methodology often employs a chiral phosphine (B1218219) oxide building block, which can be prepared from readily available materials like 2-deoxy-D-ribose. researchgate.netnih.gov The reaction proceeds by treating an aldehyde with the chiral Horner-Wittig reagent to produce a β-hydroxy ketone intermediate. nih.gov Subsequent stereoselective reduction of this ketone, using methods like the Narasaka–Prasad or Evans–Saksena reduction, yields the desired syn- or anti-1,3-diol with excellent diastereoselectivity. rsc.orgd-nb.info This modular strategy allows for the construction of complex polyol chains and could be applied to aldehydes bearing the 5-bromobenzene moiety to generate chiral 1,3-diol analogues. researchgate.netnih.gov

| Step | Process | Key Reagents | Outcome |

| 1 | Horner-Wittig Reaction | Chiral phosphine oxide, Aldehyde | β-Hydroxy ketone intermediate. nih.gov |

| 2 | Stereoselective Reduction | Diethylmethoxyborane/NaBH₄ (for syn) or (Me₄N)BH(OAc)₃ (for anti) | Chiral syn- or anti-1,3-diol with high diastereoselectivity. rsc.orgd-nb.info |

Catalytic Systems in the Synthesis of this compound Analogues

Catalysis plays a pivotal role in synthesizing analogues of this compound, both in the formation of the core structure and in its subsequent functionalization. Lewis acid catalysts such as iron(III) bromide (FeBr₃) can be employed to enhance the efficiency of electrophilic bromination reactions on aromatic rings. vulcanchem.com

More significantly, the bromine atom on the this compound ring serves as a functional handle for palladium-catalyzed cross-coupling reactions. nih.gov Techniques like the Suzuki-Miyaura and Negishi reactions allow for the formation of new carbon-carbon bonds by coupling the bromoarene with organoboron or organozinc compounds, respectively. researchgate.netmdpi.com These reactions are tolerant of a wide range of functional groups and provide a versatile platform for creating a diverse library of substituted biphenyl (B1667301) and other aryl derivatives from this compound. beilstein-journals.orglibretexts.org The choice of palladium catalyst and ligands is crucial for achieving high yields, especially with sterically hindered substrates. nih.gov

Palladium-Catalyzed Coupling Reactions for Phenol (B47542) and Diol Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are particularly valuable in the synthesis of derivatives of this compound, enabling the introduction of diverse substituents onto the aromatic ring.

A general and convenient palladium-catalyzed coupling reaction has been developed for aryl bromides and chlorides with phenols. rsc.org This method is notable for its tolerance of a wide array of functional groups, including nitriles, aldehydes, ketones, and esters, leading to good to excellent yields of the corresponding diaryl ether products. rsc.org The versatility of this approach allows for the strategic modification of bromophenol scaffolds.

The Suzuki-Miyaura cross-coupling reaction is another prominent palladium-catalyzed method used for creating C-C bonds. Research has demonstrated the highly selective coupling of the C(sp2)-Br bond in dihalogenated hydrocarbons with arylboronic acids. nih.gov Utilizing a catalytic system of Pd(OAc)2 and PCy3·HBF4, a series of chloromethyl-1,1'-biphenyl compounds have been synthesized in moderate-to-excellent yields. nih.gov This selectivity is crucial when dealing with substrates bearing multiple reactive sites. For instance, the reaction of 1-bromo-3-(chloromethyl)benzene with various arylboronic acids proceeds selectively at the C-Br bond, leaving the C-Cl bond intact. nih.gov This protocol can be extended to one-pot dual arylations, further diversifying the accessible molecular structures. nih.gov

Recent advancements have also focused on developing more robust and reusable catalyst systems. For example, PdFe2O4 nanoparticles have been employed as a magnetic and efficient catalyst for Suzuki coupling reactions of bromobenzene (B47551) derivatives. jsynthchem.com This system allows for easy separation of the catalyst from the reaction mixture via an external magnetic field and demonstrates high catalytic efficiency without the need for phosphine ligands. jsynthchem.com The reaction conditions typically involve a base such as potassium carbonate in a solvent mixture like methanol (B129727) and water at elevated temperatures. jsynthchem.com

The scope of palladium-catalyzed reactions extends to the coupling of organoboron compounds, which are key reagents in Suzuki-Miyaura reactions. uwindsor.ca The synthesis of these organoboron compounds can be achieved through methods like the Miyaura borylation of aryl halides. mdpi.com These reactions provide a direct route to aryl boronic esters, which can then be coupled with bromo-derivatives of benzene-1,3-diol. uwindsor.ca

Table 1: Selected Palladium-Catalyzed Coupling Reactions for Phenol and Diol Derivatives

| Reactants | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aryl bromides/chlorides and phenols | Palladium catalyst | Diaryl ethers | Good to excellent | rsc.org |

| 1-bromo-3-(chloromethyl)benzene and arylboronic acids | 0.2 mol % Pd(OAc)₂, 0.4 mol % PCy₃·HBF₄, Cs₂CO₃ | 3-(chloromethyl)-1,1'-biphenyl derivatives | 80-95% | nih.gov |

| Bromobenzene and phenylboronic acid | PdFe₂O₄ nanoparticles, K₂CO₃ | Biphenyl derivatives | High | jsynthchem.com |

| Aryl halides and (alkoxy)diboron | Palladium catalyst | Arylboronic esters | Often >90% | uwindsor.ca |

Regioselective O-Demethylation Strategies in Bromophenol Synthesis

The synthesis of bromophenols, including this compound, often involves the demethylation of the corresponding aryl methyl ethers. Regioselectivity in this process is critical, especially in poly-substituted aromatic compounds, to ensure the desired hydroxyl group arrangement.

Boron tribromide (BBr₃) is a widely used and effective reagent for the O-demethylation of aryl methyl ethers. researchgate.netmdpi.com This method has been successfully applied in the synthesis of various bioactive phenols. mdpi.com For example, the demethylation of 2-bromo-4,5-dimethoxy-substituted diaryl methanes with BBr₃ in dichloromethane (B109758) (DCM) yields the corresponding bromophenol derivatives in good yields, typically ranging from 73% to 82%. mdpi.com The reaction of compound 8 with BBr₃ is a specific example that yields bromophenol 1. researchgate.net

Lewis acids, in general, are instrumental in achieving regioselective demethylation. researchgate.net Besides BBr₃, other reagents such as aluminum chloride (AlCl₃), boron trichloride (B1173362) (BCl₃), and magnesium iodide (MgI₂) can be employed. researchgate.net The choice of reagent can influence the selectivity, particularly in molecules with multiple methoxy (B1213986) groups. For instance, in some studies, regioselective demethylation has been observed using BBr₃ or even molecular bromine, where HBr formed in situ acts as the demethylating agent. researchgate.net

The directed metalation group (DMG) strategy offers another powerful approach to control regioselectivity. The O-carbamate group, for example, is an excellent DMG that facilitates ortho-lithiation. acs.org This allows for the introduction of electrophiles at a specific position before any demethylation or other transformations. While not a direct demethylation strategy, it is a key method for building complex, regiochemically defined phenol derivatives that may subsequently undergo demethylation. acs.org

Table 2: Reagents for Regioselective O-Demethylation of Aryl Methyl Ethers

| Reagent | Substrate Type | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Boron tribromide (BBr₃) | Diaryl methanes with methoxy groups | Dichloromethane (DCM) | Bromophenol derivatives | mdpi.com |

| Boron tribromide (BBr₃) | Aryl methyl ethers | - | Bromophenols | researchgate.net |

| Aluminum chloride (AlCl₃) | (2-bromo-4,5-dimethoxyphenyl)methanol and benzene derivatives | Dichloromethane (DCM) | Diaryl methanes | mdpi.com |

| Lewis Acids (e.g., BCl₃, MgI₂) | Aryl methyl ethers | Various | Regioselective bromophenols | researchgate.net |

Considerations for Scalable and Sustainable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on scalability and sustainability. This involves developing processes that are cost-effective, safe, environmentally benign, and produce high yields of the target compound with easy purification.

One of the key considerations is the choice of starting materials and reagents. Utilizing readily available and less hazardous materials is crucial. For instance, while molecular bromine is effective for bromination, its hazardous nature has led to the development of solid bromine carriers and other safer brominating agents. sci-hub.se

The development of scalable processes often involves optimizing reaction conditions to minimize waste and energy consumption. This can include the use of catalytic systems that are highly efficient and can be recycled and reused. The use of PdFe2O4 nanoparticles, which can be recovered using a magnet, is an excellent example of a step towards a more sustainable process. jsynthchem.com Similarly, mechanochemical methods, which reduce or eliminate the need for solvents, are gaining traction. mdpi.com For example, a mechanochemical Ru-catalyzed deoxygenative borylation of phenols has been reported, offering a more pot, atom, and step-economic alternative to classical cross-coupling reactions. mdpi.com

For industrial applications, processes need to be robust and reproducible on a large scale. A patent for a scalable process for preparing 2-amino-3-bromo-6-chloropyrazine (B112278) highlights key aspects of industrial synthesis, such as optimizing molar ratios of reactants and controlling reaction temperatures to ensure high yield and purity. google.com While not directly for this compound, the principles of developing a scalable process, including ease of purification and cost-effectiveness, are transferable. google.com

The synthesis of biphenyl derivatives, which can be related to derivatives of this compound, has also seen significant advancements in scalable methods. researchgate.net Reactions like the Stille and Suzuki cross-couplings are favored for their reliability and tolerance of various functional groups, making them suitable for large-scale production. rsc.org The drive towards sustainability also encourages the use of catalysts based on more abundant and less expensive metals than palladium, although palladium-based systems currently dominate in terms of efficiency and scope. researchgate.net

Spectroscopic Characterization and Advanced Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-Bromobenzene-1,3-diol. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. researchgate.netru.nl

In the ¹H NMR spectrum, the aromatic protons exhibit distinct signals, with their chemical shifts and coupling constants revealing their relative positions on the benzene (B151609) ring. The hydroxyl protons also produce a characteristic signal.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. univ-lemans.fr The carbon attached to the bromine atom, the carbons bearing the hydroxyl groups, and the remaining aromatic carbons all resonate at distinct frequencies, confirming the substitution pattern of the benzene ring. Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment. researchgate.net

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 6.0 - 7.5 | m | - |

| ¹³C | 95 - 160 | - | - |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and analyzing the vibrational modes of this compound. uwosh.edutanta.edu.eg The IR spectrum displays absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

Key vibrational modes for this compound include the O-H stretching of the hydroxyl groups, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations are observed in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region. uwosh.edu The C-Br stretching vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range. uwosh.edu Computational studies using Density Functional Theory (DFT) can be employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of the experimental IR bands. researchgate.netresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) Range | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is crucial for determining the molecular weight and investigating the fragmentation pathways of this compound. acs.orglibretexts.org In the mass spectrum, the molecular ion peak (M⁺) corresponds to the molar mass of the compound. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern with approximately equal intensities. savemyexams.com This provides a clear signature for the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum offers additional structural information. libretexts.org Common fragmentation pathways for aromatic compounds include the loss of small molecules or radicals. For this compound, potential fragment ions could arise from the loss of a hydroxyl group (-OH), carbon monoxide (-CO), or the bromine atom (-Br). Analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org

X-ray Diffraction (XRD) for Single-Crystal Structure Analysis of this compound Derivatives

The crystal structure reveals how the molecules pack in the solid state, including intermolecular interactions such as hydrogen bonding from the hydroxyl groups and potential halogen bonding involving the bromine atom. jyu.fi This information is vital for understanding the physical properties of the compound and its derivatives. For instance, studies on brominated resorcinarene (B1253557) derivatives have shown that the bromine substituent significantly influences the crystal packing. jyu.fi

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis and purity determination of bromophenolic compounds. mdpi.comnih.gov Reversed-phase HPLC, often with a C8 or C18 column, is typically employed. mdpi.com The mobile phase usually consists of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comacs.org

Detection is commonly achieved using a UV detector, as the benzene ring provides strong chromophores. nih.gov The retention time of this compound is characteristic under specific chromatographic conditions, and the peak area can be used to quantify its concentration and assess its purity against known standards. Method validation ensures the procedure is selective, linear, precise, and accurate. mdpi.com

Table 3: Typical HPLC Parameters for Analysis of Bromophenols

| Parameter | Condition |

|---|---|

| Column | C8 or C18, e.g., Phenomenex Luna C8(2) mdpi.com |

| Mobile Phase | Acetonitrile/Water with 0.05% TFA mdpi.com |

| Detection | UV at specific wavelengths (e.g., 286 nm) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile brominated aromatic compounds like this compound. acs.orgnih.gov For GC analysis, the hydroxyl groups may need to be derivatized to increase volatility and improve peak shape.

GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. When coupled with a mass spectrometer, GC-MS provides both retention time data and mass spectral data, allowing for highly confident identification and quantification. rsc.orgresearchgate.net Negative chemical ionization (NCI) can be a particularly sensitive method for detecting brominated compounds. acs.orgrsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Resorcinol (B1680541) |

| 2-bromo-4,6-bis(dibromoacetyl)resorcinol |

| 4,6-diacetylresorcinol |

| 5-n-pentylresorcinol dimethyl ether |

Advanced Analytical Techniques for Solution Stability and Degradation Monitoring

The stability of an active chemical entity is a critical parameter that influences its quality, efficacy, and safety. For this compound, understanding its degradation profile in solution is essential for the development of stable formulations and for defining appropriate storage conditions. This is typically achieved through forced degradation studies, which employ advanced analytical techniques to separate and identify potential degradation products. biomedres.us These studies intentionally stress the compound under various conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to accelerate its decomposition. openaccessjournals.commedcraveonline.com

The primary analytical tool for this purpose is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS). researchgate.net Such a method must be capable of separating the intact parent compound from all process-related impurities and degradation products that might form over time. openaccessjournals.com

Research Findings from Forced Degradation Studies

Forced degradation studies on this compound would be conducted across a range of pH values, and under oxidative, photolytic, and thermal stress conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines. medcraveonline.comajrconline.org The goal is to induce a target degradation of approximately 5-20%, which is sufficient to reveal potential degradation pathways without generating secondary degradants that may not be relevant to real-world storage conditions. ajrconline.org

Given the chemical structure of this compound, which features a resorcinol moiety, it is expected to be particularly susceptible to oxidation. ugm.ac.idresearchgate.net The presence of the bromine atom and two hydroxyl groups on the aromatic ring dictates its reactivity. The primary degradation pathways anticipated are oxidative degradation and photolytic debromination. nih.govcapes.gov.br Hydrolytic degradation is expected to be minimal due to the general stability of the aryl-bromide and aryl-ether bonds.

A summary of typical hypothetical results from a forced degradation study on this compound is presented below.

Table 1: Illustrative Summary of Forced Degradation Results for this compound

| Stress Condition | Conditions Applied | Assay of Parent (%) | % Degradation | Major Degradation Products (DP) Observed |

|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 70°C, 24h | 98.5 | 1.5 | 1 minor DP |

| Base Hydrolysis | 0.1 M NaOH, 70°C, 24h | 97.2 | 2.8 | 1 minor DP |

| Oxidative | 6% H₂O₂, RT, 12h | 84.1 | 15.9 | 2 major, 1 minor DPs |

| Photolytic | ICH Option 2 (1.2 million lux hours, 200 W h/m²), Solution | 89.5 | 10.5 | 1 major, 2 minor DPs |

| Thermal | Solid state, 80°C, 48h | 96.8 | 3.2 | 1 minor DP, potential polymerization |

Chromatographic Separation and Mass Spectrometric Identification

A reversed-phase HPLC (RP-HPLC) method would be developed to achieve chromatographic separation. The use of a C18 column with a gradient mobile phase, typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol, allows for the resolution of the polar degradation products from the more nonpolar parent compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the structural characterization of the degradation products. researchgate.net By determining the mass-to-charge ratio (m/z) of the eluted peaks, plausible molecular formulas can be proposed. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectra, helping to confirm the presence or absence of bromine in the degradation products. rsc.org

Based on the expected chemical reactions, the major degradation product under photolytic stress is likely the debrominated analog, Resorcinol. Under oxidative conditions, hydroxylation of the aromatic ring to form 5-Bromobenzene-1,2,4-triol or oxidation to quinone-like structures are plausible pathways. mdpi.comresearchgate.net

Table 2: Hypothetical Chromatographic and Mass Spectrometric Data for this compound and its Degradation Products (DP)

| Peak Identity | Hypothetical Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Structure | Formation Pathway |

|---|---|---|---|---|

| DP 1 | 3.5 | 109.0 | Resorcinol | Photolytic Debromination |

| DP 2 | 4.8 | 202.9 / 204.9 | 5-Bromobenzene-1,2,4-triol | Oxidative Hydroxylation |

| DP 3 | 6.2 | 185.9 / 187.9 | 4-Bromo-6-oxocyclohexa-1,4-dien-1-one (tautomer) | Oxidation |

| Parent | 8.1 | 186.9 / 188.9 | This compound | - |

These advanced analytical techniques are crucial for building a comprehensive stability profile of this compound. The data generated informs on the intrinsic stability of the molecule, guides the development of stable formulations, and helps establish appropriate storage conditions and shelf-life. biomedres.us

Theoretical and Computational Chemistry Studies of 5 Bromobenzene 1,3 Diol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. By employing functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can predict molecular properties with a high degree of accuracy.

For the related molecule, 5-bromobenzene-1,3-dicarbonitrile, DFT calculations have been performed to optimize its geometry. These calculations, while conducted on a molecule with nitrile groups instead of hydroxyl groups, provide a foundational understanding of the effects of the bromine substituent on the benzene (B151609) ring. The optimized structure of 5-bromobenzene-1,3-dicarbonitrile reveals a planar benzene ring, with bond lengths and angles that are in good agreement with experimental X-ray diffraction data, although slight variations exist due to the calculations being performed on an isolated molecule in the gaseous phase versus the crystalline state in experiments.

Table 1: Selected Optimized Geometric Parameters for 5-Bromobenzene-1,3-dicarbonitrile (Calculated at B3LYP/6-311++G(d,p) level) Note: This data is for a structurally related compound and not 5-Bromobenzene-1,3-diol.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.889 | |

| C-C (aromatic) | 1.390 - 1.403 | |

| C-CN | 1.445 | |

| C-H | 1.082 | |

| C-C-C (aromatic) | 118.8 - 121.5 | |

| C-C-Br | 119.2 | |

| C-C-CN | 119.5 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. chemistryviews.org

In the case of 5-bromobenzene-1,3-dicarbonitrile, the HOMO-LUMO energy gap has been calculated to be -6.07 eV. This value indicates the molecule's capacity for charge transfer, which is a critical aspect of its reactivity. The HOMO is primarily localized on the benzene ring and the bromine atom, indicating these are the sites most likely to donate electrons in a chemical reaction. Conversely, the LUMO is distributed over the nitrile groups, suggesting these are the regions most susceptible to nucleophilic attack.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. cdnsciencepub.com These parameters are essential for predicting how a molecule will interact with other chemical species. A lower LUMO energy indicates a better electron acceptor, while a higher HOMO energy suggests a better electron donor. researchgate.net

Table 2: Calculated Electronic Properties of 5-Bromobenzene-1,3-dicarbonitrile Note: This data is for a structurally related compound and not this compound.

| Property | Value (a.u.) | Value (eV) |

| HOMO Energy | -0.288 | -7.84 |

| LUMO Energy | -0.065 | -1.77 |

| HOMO-LUMO Gap | 0.223 | 6.07 |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (typically blue) are electron-poor and prone to nucleophilic attack.

For 5-bromobenzene-1,3-dicarbonitrile, the MESP surface reveals that the most negative potential is located around the nitrogen atoms of the nitrile groups, confirming them as the primary sites for electrophilic interaction. The hydrogen atoms of the benzene ring exhibit a positive potential, making them likely sites for nucleophilic interaction. The region around the bromine atom shows a slightly positive potential, which is characteristic of a σ-hole, a phenomenon that can lead to halogen bonding.

For this compound, it can be hypothesized that the MESP would show a negative potential around the oxygen atoms of the hydroxyl groups, making them susceptible to electrophilic attack and key sites for hydrogen bonding.

Analysis of HOMO-LUMO Energy Gaps and Reactivity

Quantum Chemical Calculations for Vibrational Properties and Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

For 5-bromobenzene-1,3-dicarbonitrile, DFT calculations have been used to compute the vibrational wavenumbers. sci-hub.se The calculated frequencies, after scaling to correct for anharmonicity and other systematic errors, show good agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra. sci-hub.se The vibrational analysis allows for the assignment of specific spectral bands to particular molecular motions, such as C-H stretching, C-C ring stretching, and the vibrations of the C-Br and C-CN bonds. sci-hub.se

For this compound, similar calculations would be expected to reveal characteristic vibrational modes for the O-H stretching and bending of the hydroxyl groups, in addition to the vibrations of the brominated benzene ring. Studies on related resorcinol (B1680541) derivatives show that the OH stretching and bending modes are sensitive to intramolecular hydrogen bonding. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies for 5-Bromobenzene-1,3-dicarbonitrile Note: This data is for a structurally related compound and not this compound.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| C-H Stretching | 3070 - 3090 |

| C≡N Stretching | 2240 |

| C-C Ring Stretching | 1400 - 1600 |

| C-Br Stretching | 680 |

Conformational Analysis and Intramolecular Interactions in this compound and Related Structures

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the two hydroxyl groups.

Studies on resorcinol and its derivatives indicate that the relative orientation of the hydroxyl groups can lead to different conformers, such as syn and anti forms. researchgate.net The stability of these conformers is influenced by intramolecular interactions, particularly hydrogen bonding between the hydroxyl groups and between a hydroxyl group and the bromine atom. cdnsciencepub.comresearchgate.net In 2-halophenols, an intramolecular hydrogen bond between the hydroxyl proton and the halogen atom is a well-documented interaction that influences the conformational preference. cdnsciencepub.com For this compound, a similar O-H···Br interaction is plausible, which would affect the orientation of the adjacent hydroxyl group. The presence of the bulky bromine atom can also introduce steric hindrance, further influencing the conformational landscape. Computational studies on substituted 1,3-dioxanes, which share the 1,3-disubstituted pattern, have revealed multiple stable conformers and the energy barriers between them. nih.gov

Molecular Modeling for Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Predictions

Molecular modeling techniques are instrumental in establishing Structure-Activity Relationships (SAR) and Structure-Kinetic Relationships (SKR), which correlate the chemical structure of a molecule with its biological activity and kinetic properties, respectively.

While specific SAR and SKR studies on this compound are not prominent in the literature, general principles can be inferred from studies on related compounds. For instance, QSAR studies on resorcinol derivatives have been used to model their inhibitory activity against various enzymes, such as 15-lipoxygenase. mdpi.com These studies often identify key molecular descriptors, such as hydrophobicity, electronic properties, and steric factors, that govern the biological activity. mdpi.com The presence of a bromine atom in a phenolic compound can significantly influence its properties, including its acidity (pKa) and lipophilicity (logP), which in turn affect its pharmacokinetic and pharmacodynamic profile. nih.gov SAR studies on brominated phenols have shown that the position and number of bromine substituents can modulate their binding affinity to biological targets like thyroid receptors. nih.gov

Molecular docking, a key component of molecular modeling, could be used to predict the binding mode of this compound within the active site of a target protein. Such studies on resorcinol derivatives have highlighted the importance of the hydroxyl groups in forming hydrogen bonds with amino acid residues in the binding pocket. benthamdirect.com The bromine atom could participate in halogen bonding or occupy a hydrophobic pocket, further anchoring the molecule.

Reactivity and Mechanistic Investigations of 5 Bromobenzene 1,3 Diol

Electrophilic Aromatic Substitution Reactions of 5-Bromobenzene-1,3-diol

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong activating and ortho-, para-directing effects of the two hydroxyl groups at positions 1 and 3. These groups direct incoming electrophiles to the C2, C4, and C6 positions. The bromine at C5 has a weaker deactivating effect. Consequently, substitution occurs preferentially at the positions most activated by the hydroxyl groups.

Research has shown that reactions such as nitration and bromination can be performed on resorcinol (B1680541) derivatives. scirp.orgrsc.org For instance, the bromination of 2,4-dihydroxybenzoic acid, a related resorcinol derivative, followed by decarboxylation, is a known method to produce 4-bromoresorcinol. orgsyn.org This suggests that direct halogenation of this compound would likely lead to further substitution at the activated 2, 4, or 6 positions. Similarly, nitration using standard conditions like a mixture of nitric and sulfuric acid is expected to occur, although the harsh conditions might require protection of the hydroxyl groups. A study on the competition between bromination and nitration revealed that a combination of bromine and nitric acid in concentrated sulfuric acid can be effective for the bromination of strongly deactivated aromatic compounds. scirp.org

In a specific application, 5-bromoresorcinol undergoes a Friedel-Crafts-type alkylation reaction with (-)-verbenol, catalyzed by an acid, to yield a mixture of cannabidiol-like regioisomers. researchgate.netresearchgate.net This condensation demonstrates the ring's susceptibility to electrophilic attack, leading to the formation of complex molecules. researchgate.net

Reactions at Hydroxyl Groups: Etherification and Esterification

The hydroxyl groups of this compound are nucleophilic and readily undergo etherification and esterification reactions. These transformations are crucial for modifying the compound's solubility, reactivity, and for installing protecting groups.

Etherification: The formation of ethers, or O-alkylation, is a common transformation. A general method for the etherification of phenols involves reaction with an alkyl halide in the presence of a base. For example, 5-bromoresorcinol has been reacted with 1-bromohexane (B126081) using potassium carbonate as the base to synthesize 3,5-dihexyloxybromobenzene. rsc.org Another approach involves the use of dimethyl sulfate. dtic.mil The Williamson ether synthesis, a widely used method, provides a reliable route to unsymmetrical ethers. organic-chemistry.org

Esterification: The hydroxyl groups can also be converted to esters through reaction with acylating agents like acyl chlorides or carboxylic anhydrides. For example, N,N-Dimethylformamide Dimethyl Acetal has been noted as a reagent for esterification reactions. chemicalbook.com These reactions are fundamental in organic synthesis for protecting hydroxyl groups or for creating biologically active ester derivatives.

A common synthetic route to this compound itself involves the de-etherification (demethylation) of 1-bromo-3,5-dimethoxybenzene (B32327) using a strong Lewis acid like boron tribromide (BBr₃). ethz.chtdx.cat This highlights the reversible nature of the ether linkage under specific conditions.

Table 1: Examples of Etherification and Demethylation Reactions

| Reaction Type | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Etherification | 5-Bromoresorcinol | 1-Bromohexane, K₂CO₃ | 3,5-Dihexyloxybromobenzene | rsc.org |

| Demethylation (Synthesis of Substrate) | 1-Bromo-3,5-dimethoxybenzene | BBr₃ in CH₂Cl₂ | This compound | ethz.ch |

Reactions Involving the Bromine Substituent: Cross-Coupling Reactions and Halogen Exchange

The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This functionality is a cornerstone of modern organic synthesis.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester. fishersci.esnih.gov It is a powerful method for creating biaryl structures. researchgate.net this compound and its derivatives have been successfully employed as substrates in Suzuki-Miyaura reactions to synthesize a variety of complex molecules, including derivatives of (–)‐trans‐Δ⁸‐THC. researchgate.netru.nl The reaction's utility is enhanced by its tolerance for a wide range of functional groups and the relatively mild conditions required. rsc.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. wikipedia.orgresearchgate.net It is a key method for the synthesis of arylalkynes. While specific examples with this compound are less common in the provided results, the general reactivity of aryl bromides makes it a highly feasible transformation. acs.orgreddit.com The product of such a reaction, 5-ethynylbenzene-1,3-diol, is a known compound. sigmaaldrich.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene under palladium catalysis to form a substituted alkene. wikipedia.orgnumberanalytics.com This reaction provides a direct method for vinylation of the aromatic ring. The choice of catalyst and ligands is crucial for achieving high yields and stereoselectivity, with systems like Pd/P(t-Bu)₃ being effective for aryl bromides under mild conditions. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(0) complex, Base | Aryl-Aryl or Aryl-Vinyl | researchgate.netfishersci.esru.nl |

| Sonogashira | Terminal Alkyne (H-C≡C-R) | Pd(0) complex, Cu(I) salt, Base | Aryl-Alkynyl | wikipedia.orgresearchgate.net |

| Heck | Alkene (R-CH=CH₂) | Pd(0) complex, Base | Aryl-Vinyl | wikipedia.orgorganic-chemistry.org |

Halogen Exchange: The bromine atom can potentially be exchanged for another halogen, such as iodine, via reactions like the Finkelstein reaction, although this is more common for alkyl halides. For aryl halides, transition-metal-catalyzed methods or Sandmeyer-type reactions (if starting from an amino group) would be more appropriate for introducing other halogens.

Oxidation Reactions of Aromatic Systems Relevant to this compound

Phenolic compounds, particularly dihydroxybenzenes like resorcinol, are susceptible to oxidation. The outcome of the oxidation can vary depending on the oxidant and reaction conditions, potentially leading to quinones, polymeric materials, or ring-opened products.

Cyclic voltammetry studies on resorcinol have shown two anodic peaks corresponding to the oxidation of the hydroxyl groups. rsc.org The presence of an oxidizing agent like bromate (B103136) (BrO₃⁻) alters these oxidation potentials. rsc.org While direct studies on the oxidation of this compound are not extensively detailed in the search results, the behavior of resorcinol provides a relevant model. The oxidation of resorcinol systems can be part of complex oscillating chemical reactions, such as the Belousov-Zhabotinsky reaction. rsc.org The presence of the bromine atom would likely influence the redox potential of the molecule and the structure of the resulting oxidation products. For example, oxidation of other phenolic systems can lead to the formation of dimers or more complex coupled products.

Detailed Mechanistic Studies using In Situ Spectroscopic Analysis

Understanding the precise mechanisms of the reactions involving this compound is critical for optimizing reaction conditions and controlling product selectivity. In situ spectroscopic techniques, which monitor the reaction as it happens, are invaluable for this purpose.

While specific in situ studies focused solely on this compound are not prominent in the search results, related systems have been investigated. For example, high-field ¹H NMR spectroscopy was used to study the acid-catalyzed condensation of resorcinol with ethanal to elucidate the mechanism of resorcinarene (B1253557) formation. sun.ac.za Similarly, in situ FTIR has been used to follow the kinetics of reactions involving resorcinol and formaldehyde. researchgate.net

For reactions involving the bromine substituent, in situ techniques have proven highly informative. For instance, in situ time-resolved X-ray absorption fine structure (XAFS) spectroscopy was employed to investigate the mechanism of the nickel-catalyzed homocoupling of bromobenzene (B47551), identifying key intermediates and byproducts during the reaction. nih.gov Mechanistic studies of the Sonogashira reaction have also been performed, highlighting the roles of the palladium and copper cycles. wikipedia.org In situ Raman spectroscopy has been used to monitor mechanochemical reactions, providing evidence for base catalysis in solid-state transformations. rsc.org These examples demonstrate the power of in situ analysis, and similar methodologies could be applied to provide a deeper understanding of the reactivity of this compound.

Applications of 5 Bromobenzene 1,3 Diol in Complex Molecule Synthesis

Role as a Building Block in Organic Synthesis

As a fundamental scaffold, 5-bromobenzene-1,3-diol serves as a starting point for a multitude of organic transformations. The hydroxyl groups can undergo etherification and esterification, while the bromine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. This dual reactivity makes it an ideal intermediate for constructing more elaborate molecules. researchgate.netsigmaaldrich.com

Precursor for Diaryl Ethers and Related Scaffolds

The synthesis of diaryl ethers is a significant transformation in organic chemistry, as this structural motif is present in numerous natural products and pharmacologically active molecules. This compound is a suitable precursor for creating these structures. The reaction typically involves the coupling of an aryl halide with a phenol (B47542), a process that can be achieved via several methods, including the Ullmann condensation and the palladium- or copper-catalyzed Buchwald-Hartwig and Chan-Lam coupling reactions. researchgate.net

An efficient method for this transformation is the copper-catalyzed C-O cross-coupling reaction. For instance, aryl iodides can be coupled with phenols using a copper iodide (CuI) catalyst in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as N,N-dimethylformamide (DMF). mdpi.com In this context, the bromine atom of this compound acts as the halide component, while the hydroxyl groups of another phenolic molecule act as the nucleophile, or vice-versa, to form the diaryl ether linkage. The presence of two hydroxyl groups on the this compound ring also allows for the potential synthesis of polyether structures.

Table 1: Common Coupling Reactions for Diaryl Ether Synthesis

| Reaction Name | Catalyst System (Typical) | Reactants | Description |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl Halide, Phenol | A classic method often requiring high temperatures. |

| Buchwald-Hartwig Amination | Palladium (Pd) with Phosphine (B1218219) Ligands | Aryl Halide, Phenol | A versatile and widely used method with high functional group tolerance. researchgate.net |

| Chan-Lam Coupling | Copper (Cu) | Arylboronic Acid, Phenol | Couples boronic acids with phenols, often under mild conditions. researchgate.net |

| Copper-Catalyzed Coupling | Copper Iodide (CuI) | Aryl Halide, Phenol | An efficient method for C-O bond formation, often enhanced by specific bases and solvents. mdpi.com |

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzisoxazoles)

Benzisoxazoles are an important class of nitrogen-containing heterocycles found in many compounds with significant pharmacological activities, including anticonvulsant and antipsychotic drugs. osti.gov The synthesis of the 1,2-benzisoxazole (B1199462) core can be achieved through various strategies, many of which can utilize precursors derived from this compound.

One major synthetic route involves the cyclization of an o-hydroxyaryl oxime. osti.gov In this approach, a phenol is first converted to a salicylaldehyde (B1680747) or a salicylic (B10762653) acid derivative, which is then reacted with hydroxylamine (B1172632) to form an oxime. Intramolecular cyclization, often via dehydration, yields the benzisoxazole ring. The hydroxyl groups of this compound can be used to direct the formation of the necessary carbonyl or carboxyl group at the ortho position, followed by oxime formation and cyclization to produce a bromo-dihydroxy-substituted benzisoxazole. Another pathway involves the thermolysis of 2-azidoaryl ketones to form the N-O bond of the isoxazole (B147169) ring. acs.org A substituted benzophenone, which could be synthesized from this compound, can be converted to an azide (B81097) and then cyclized. These substituted benzisoxazoles can serve as key intermediates for more complex drug molecules like risperidone. ambeed.com

Contribution to the Synthesis of Biologically Active Compounds

The structural framework of this compound is a key component in the synthesis of various molecules with demonstrated biological effects, ranging from anti-inflammatory action to specific enzyme inhibition.

Precursors for Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory drugs is a major focus of pharmaceutical research. mt.com Bromophenols and related structures have shown promise in this area. For example, the compound 3-bromo-5-(ethoxymethyl)-1,2-benzenediol, structurally similar to derivatives of this compound, has demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-induced cells. evitachem.com It also suppresses the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating the NF-κB signaling pathway. evitachem.com

Furthermore, 3-arylphthalides synthesized from resorcinol (B1680541) derivatives have shown potent anti-inflammatory activity. Specifically, 3-(2,4-dihydroxyphenyl)phthalide was found to strongly inhibit NO production in stimulated immune cells and reduce the expression of pro-inflammatory cytokines. researchgate.net Given that this compound is a brominated resorcinol, it serves as an excellent starting material for synthesizing novel phthalide (B148349) or pyrazoline derivatives with potential as selective and potent anti-inflammatory agents. researchgate.net

Synthesis of Novel Bromophenols with Enzymatic Inhibition Properties

Bromophenols, both natural and synthetic, are recognized for their ability to inhibit various metabolic enzymes. Research has focused on synthesizing novel bromophenol derivatives to target enzymes implicated in diseases like glaucoma and Alzheimer's disease.

In one study, bromophenol derivatives were synthesized and tested for their inhibitory effects on human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE). The synthesized compounds, which were diaryl methane (B114726) structures derived from brominated phenols, showed potent inhibition. The results indicated that these novel bromophenols were effective inhibitors of both hCA isoenzymes and AChE, with inhibition constants (Kᵢ) in the nanomolar range. Such findings suggest their potential for development as therapeutic agents for conditions where these enzymes are overactive.

Table 2: Enzymatic Inhibition by Novel Synthetic Bromophenols

| Enzyme Target | Inhibition Constant (Kᵢ) Range | Potential Therapeutic Application | Reference |

|---|---|---|---|

| human Carbonic Anhydrase I (hCA I) | 2.53–25.67 nM | Glaucoma, Edema | |

| human Carbonic Anhydrase II (hCA II) | 1.63–15.05 nM | Glaucoma | |

| Acetylcholinesterase (AChE) | 6.54–24.86 nM | Alzheimer's Disease | |

| Butyrylcholinesterase (BChE) | 7.36–29.38 nM | Alzheimer's Disease | |

| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.68 µM | Diabetes |

| Aldose Reductase (AR) | 0.129–1.30 µM | Diabetic Complications | |

The diverse inhibitory profile of bromophenols highlights the importance of this compound as a scaffold for generating libraries of new potential enzyme inhibitors.

Application in Functional Material Synthesis

The unique electronic and structural properties imparted by the bromine atom and hydroxyl groups make this compound a candidate for the synthesis of functional materials. While direct applications are emerging, its potential is evident in the creation of polymers and as a precursor for ligands in organometallic materials.

Aromatic diols and bromo-aromatics are known precursors for various polymers. For instance, diols derived from bromobenzene (B47551) have been used to create chiral polymers through acyclic diene metathesis (ADMET) polymerization, yielding optically active materials. researchgate.net Similarly, the bromo-aromatic structure is fundamental in the synthesis of conjugated polymers like polythiophenes, where monomers such as 2-bromo-3-hexyl-5-chloromagnesiothiophene are polymerized to create materials with specific electronic properties for applications in organic electronics. researchgate.net

Furthermore, the functionalities of this compound can be chemically modified to produce precursors for other advanced materials. For example, the hydroxyl groups can be converted to nitrile groups to form 5-bromobenzene-1,3-dicarbonitrile. Aromatic nitriles are valuable intermediates for functional materials such as liquid crystals and are used as ligands for constructing metal-organic frameworks (MOFs). The ability to form organometallic reagents from the bromo-functionalization further expands its utility in creating tailored materials.

Crystal Engineering and Supramolecular Chemistry

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. This compound possesses key features that make it an excellent candidate for constructing supramolecular assemblies. The two hydroxyl groups are strong hydrogen bond donors, while the oxygen atoms can also act as hydrogen bond acceptors. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that has gained significant attention for its strength and directionality in controlling crystal packing.

While the crystal structure of this compound itself is not extensively detailed in dedicated studies, the behavior of closely related molecules provides significant insight into its potential. For instance, the derivative 5-Bromobenzene-1,3-dicarbonitrile has been synthesized and its crystal structure reveals undulating molecular sheets formed through C—H···N hydrogen bonds. researchgate.net In this structure, N···Br interactions are also observed, highlighting the role of the bromine atom in directing the supramolecular assembly. researchgate.net

The principles of hydrogen and halogen bonding are fundamental to the use of this compound in co-crystal formation. Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions. By selecting appropriate co-formers, typically containing hydrogen bond acceptors such as nitrogen-containing heterocycles (e.g., pyridines, pyrazines), it is possible to generate a wide array of supramolecular synthons.

Table 1: Potential Supramolecular Synthons with this compound

| Supramolecular Synthon | Interacting Groups from this compound | Interacting Groups from Co-former | Type of Interaction |

|---|---|---|---|

| O—H···N | Hydroxyl group | Pyridyl nitrogen | Hydrogen Bond |

| O—H···O | Hydroxyl group | Carboxylate, Amide oxygen | Hydrogen Bond |

| C—Br···N | Bromine atom | Pyridyl nitrogen | Halogen Bond |

| C—Br···O | Bromine atom | Carbonyl/ether oxygen | Halogen Bond |

Research on related resorcinol and brominated aromatic compounds further illustrates these principles. For example, co-crystals of other sulphonamides with halogenated benzenes show a preference for halogen···π interactions over halogen···oxygen/nitrogen interactions in some cases. mdpi.com The formation of co-crystals sustained by π-type halogen bonds has been reported for other diiodobenzenes with naphthalene, demonstrating the importance of this interaction in crystal engineering. nih.gov The interplay of these non-covalent forces allows for the rational design of crystalline materials with specific packing motifs and, consequently, tailored physical properties such as solubility and melting point.

Metal-Organic Frameworks (MOFs) Precursors

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands, often referred to as linkers. The modular nature of MOFs allows for the tuning of their pore size, shape, and chemical environment, leading to applications in gas storage, separation, catalysis, and sensing. This compound can serve as a precursor to ligands for MOF synthesis.

The hydroxyl groups of this compound can be deprotonated to coordinate directly with metal centers. However, it is more common to first modify the molecule to introduce stronger coordinating groups, such as carboxylates. The corresponding 5-bromo-1,3-benzenedicarboxylic acid would be a bent, ditopic linker, a common building block for MOFs. The bromine atom can be retained as a functional group on the linker, which can influence the properties of the resulting MOF or be used for post-synthetic modification.

The geometry of the linker is crucial in determining the topology of the resulting MOF. V-shaped ligands, similar to what would be derived from this compound, have been used with various dicarboxylates to create a range of MOF structures, from one-dimensional chains to complex three-dimensional frameworks. rsc.org

The use of halogenated linkers in MOF synthesis is an active area of research. For example, 5-iodoisophthalate has been used to construct lanthanide-based MOFs. mdpi.com These studies demonstrate that the halogen atom can be incorporated into the MOF structure, where it can participate in secondary interactions within the pores or with guest molecules.

Table 2: Examples of MOFs with Related Linker Geometries or Functionalities

| MOF Designation | Metal Ion(s) | Linker(s) | Resulting Framework Dimensionality/Topology | Reference |

|---|---|---|---|---|

| Complex 1 | Ni(II) | 2,8-di(1H-imidazol-1-yl)dibenzothiophene, isophthalic acid | 1D chain extended to 3D via H-bonds | rsc.org |

| Complex 3 | Zn(II) | 2,8-di(1H-imidazol-1-yl)dibenzothiophene, 4,4′-sulfonyldicarboxylic acid | 3D polycatenated framework | rsc.org |

| [Gd2(5-iip)3(DMF)4] | Gd(III) | 5-iodoisophthalate | 3D framework | mdpi.com |

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a suitable solvent. mdpi.com The choice of metal ion is also critical, with lanthanide ions being of particular interest for their unique luminescent and magnetic properties. nih.govrsc.orgchemrxiv.org The incorporation of a linker derived from this compound into a lanthanide MOF could lead to materials with interesting photophysical properties, where the bromine atom might influence the electronic structure or provide a site for further functionalization.

Environmental Fate and Degradation Studies of Brominated Aromatic Compounds

Environmental Occurrence and Distribution of Brominated Compounds

Direct monitoring studies detecting 5-Bromobenzene-1,3-diol in environmental compartments such as water, soil, air, or biota have not been identified in publicly available scientific literature. Its environmental presence would likely be localized to areas near its manufacturing or use, primarily as a result of industrial effluent or improper disposal.

However, broader research confirms the widespread presence of other brominated aromatic compounds, which can serve as an indicator of the potential for related substances to enter and persist in the environment. For instance, brominated phenols (BPs) and their derivatives are frequently detected. 2,4,6-Tribromophenol (B41969) (2,4,6-TBP), a high-production volume chemical, is found ubiquitously due to its use as a flame retardant intermediate and pesticide, as well as being a degradation product of other brominated flame retardants (BFRs) and a natural product of some marine organisms. nih.gov Concentrations of 2,4-Dibromophenol (B41371) (2,4-DBP) and 2,4,6-TBP have been measured in indoor air and dust. researchgate.net Simple brominated phenols have been detected in drinking water, often at concentrations below 3 ng/L, and at higher levels in air near combustion sources. who.int The presence of these related compounds underscores the potential for synthetic brominated aromatics like this compound to be released and distributed in the environment, even if they are not currently monitored.

Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Specific experimental data on the photolysis and hydrolysis of this compound are not available. However, its structural components—a benzene (B151609) ring with a bromine atom and two hydroxyl groups—allow for predictions of its likely abiotic degradation behavior based on studies of analogous compounds.

Photolysis: The primary photochemical reaction for brominated aromatic compounds is the cleavage of the carbon-bromine (C-Br) bond upon absorption of ultraviolet (UV) radiation. researchgate.net Studies on bromobenzene (B47551) show that excitation with UV light leads to the dissociation of the C-Br bond, a process that can be influenced by the solvent environment. researchgate.netosti.gov For instance, the photolysis of bromobenzene on silica (B1680970) gel surfaces when irradiated with light (λ > 290 nm) results in photooxidation. nih.gov The presence of hydroxyl groups on the benzene ring, as in this compound, is expected to influence the electronic properties of the molecule and potentially affect the rate and products of photolysis compared to simple bromobenzene. The photolysis of bromophenols in water is proposed to proceed via the formation of a radical pair, leading to debromination. acs.org For vapor-phase brominated phenols, degradation by photochemically produced hydroxyl radicals is a significant pathway, with estimated atmospheric half-lives ranging from hours to days depending on the degree of bromination. inchem.org

Biodegradation Mechanisms in Environmental Systems

For many halogenated aromatic compounds, the initial step in aerobic biodegradation is often hydroxylation of the ring, while anaerobic degradation frequently proceeds via reductive dehalogenation—the removal of the halogen substituent. researchgate.net Studies on bromophenols show they are generally not readily biodegradable but can be degraded by adapted microbial communities. inchem.org For example, the bacterium Ochrobactrum sp. strain TB01 has been shown to degrade 2,4,6-TBP, initiating the process by removing bromine atoms. tandfonline.com A key finding in the degradation of bromobenzene by the marine yeast Yarrowia lipolytica is that dehalogenation occurs as an early step, producing phenol (B47542) as the primary intermediate, which is then further degraded. frontiersin.orgnih.gov This initial debromination is a crucial detoxification step that makes the resulting aromatic ring more amenable to cleavage and mineralization.

Given these precedents, the biodegradation of this compound would likely involve an initial enzymatic debromination to form resorcinol (B1680541). Once formed, resorcinol can be mineralized through established metabolic pathways. The efficiency of this process would depend heavily on the presence of microbial communities with the specific dehalogenase enzymes required to cleave the C-Br bond.

Table 1: Biodegradation Studies of Compounds Structurally Related to this compound

| Compound | Organism/System | Conditions | Key Findings | Reference |

| Bromobenzene | Yarrowia lipolytica (marine yeast) | Aerobic | Initial dehalogenation to phenol, followed by degradation of phenol to catechol and cis,cis-muconic acid. 34% degradation in 96 hours. | frontiersin.orgnih.gov |

| Resorcinol | Denitrifying enrichment cultures | Anaerobic | Degradation was coupled to denitrification, with stoichiometric conversion to CO2. | oup.com |

| Resorcinol | Upflow Anaerobic Filter (UAF) | Anaerobic | >90% removal efficiency at high organic loadings. | tandfonline.comtandfonline.com |

| Resorcinol | Gliomastix indicus (fungus) | Aerobic, Batch Culture | Effective biodegradation up to initial concentrations of 1300 mg/L. | nih.gov |

| 2,4,6-Tribromophenol | Ochrobactrum sp. strain TB01 | Aerobic | Complete degradation of 100 µM within 36 hours; debromination to 2,4-dibromophenol and then 2-bromophenol. | tandfonline.com |

Environmental Risk Assessment Methodologies for Brominated Aromatic Diols

A formal environmental risk assessment for this compound has not been conducted. Such an assessment would typically follow established frameworks that evaluate exposure and effects. The process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization.

For brominated compounds, a key aspect of hazard identification is determining their potential for persistence, bioaccumulation, and toxicity (PBT). nih.gov The risk assessment for brominated phenols, for example, considers data on environmental concentrations, toxicity to aquatic organisms (algae, daphnids, fish), and potential for bioaccumulation, often estimated from the octanol-water partition coefficient (Log Kow). who.intinchem.org

The toxicity of bromophenols generally increases with the degree of bromination. nih.gov For instance, acute toxicity (EC50) values for the water flea Daphnia magna show that 2,4,6-tribromophenol is more toxic than dibromophenols. nih.gov

Table 2: Acute Ecotoxicity Data for Selected Bromophenols This table presents data for compounds structurally related to this compound to illustrate typical toxicity values used in risk assessment.

| Compound | Test Organism | Endpoint | Value (mg/L) | Reference |

| 2,4-Dibromophenol | Daphnia magna | 48h EC50 | 2.17 | nih.gov |

| 2,6-Dibromophenol | Daphnia magna | 48h EC50 | 2.78 | nih.gov |

| 2,4,6-Tribromophenol | Daphnia magna | 48h EC50 | 1.57 | nih.gov |

| 2,4-Dibromophenol | Scenedesmus quadricauda (alga) | 72h EC50 | 8.73 | nih.gov |

| 2,6-Dibromophenol | Scenedesmus quadricauda (alga) | 72h EC50 | 9.90 | nih.gov |

| 2,4,6-Tribromophenol | Scenedesmus quadricauda (alga) | 72h EC50 | 2.67 | nih.gov |

A risk assessment for this compound would require the generation of specific data on its physicochemical properties, environmental degradation rates, and ecotoxicity. In the absence of such data, a preliminary assessment could utilize quantitative structure-activity relationship (QSAR) models to predict these parameters based on its chemical structure, though such approaches carry inherent uncertainty. International bodies like the European Food Safety Authority (EFSA) and national agencies conduct risk assessments on brominated compounds found in food and the environment, providing a methodological framework that could be applied to this compound should it become a compound of concern. researchgate.neteuropa.eu

常见问题

Q. What are the optimal synthetic routes for 5-Bromobenzene-1,3-diol, and how can purity be validated?

- Methodological Answer : Synthesis typically involves bromination of resorcinol derivatives using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions. Purification via recrystallization (ethanol/water mixtures) or preparative HPLC is recommended. Validate purity using HPLC-MS (mass accuracy < 2 ppm) and H/C NMR spectroscopy, comparing peak integrals and shifts with literature data. For example, discrepancies in C NMR shifts (e.g., ±3 ppm) may indicate structural impurities, necessitating further purification .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer : Key techniques include:

- NMR : Assign H and C signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks. Cross-reference with computational predictions (e.g., density functional theory (DFT)-calculated shifts) to identify anomalies .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm) and C-Br (500–600 cm) stretches.